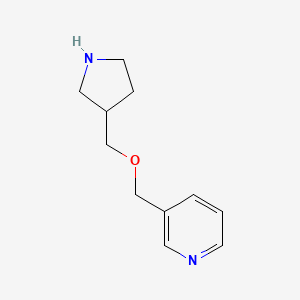
Ala-Thr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a small peptide that plays a significant role in various biological processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ala-Thr can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. In this process, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis involves the use of protecting groups to prevent unwanted reactions and the activation of carboxyl groups to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of dipeptides like this compound often involves enzymatic methods, such as using nonribosomal peptide synthetases or amino acid ligases. These methods are advantageous due to their high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ala-Thr undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of threonine can be oxidized to form a keto group.
Reduction: The keto group formed from oxidation can be reduced back to a hydroxyl group.
Substitution: The amino group of alanine can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine’s hydroxyl group results in a keto group, while reduction of this keto group regenerates the hydroxyl group .
Scientific Research Applications
Ala-Thr has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein structure and function.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays .
Mechanism of Action
The mechanism of action of Ala-Thr involves its interaction with specific molecular targets and pathways. For instance, it can participate in hydrogen bonding and hydrophobic interactions, influencing protein folding and stability. The dipeptide can also act as a substrate for enzymes involved in peptide metabolism .
Comparison with Similar Compounds
Similar Compounds
L-alanyl-L-serine: Similar to Ala-Thr but with serine instead of threonine.
L-alanyl-L-valine: Contains valine instead of threonine.
L-alanyl-L-proline: Features proline in place of threonine
Uniqueness
This compound is unique due to the presence of the hydroxyl group in threonine, which allows for additional hydrogen bonding and interactions compared to other dipeptides. This property can influence the compound’s stability and reactivity in various biochemical contexts .
Properties
IUPAC Name |
2-(2-aminopropanoylamino)-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-3(8)6(11)9-5(4(2)10)7(12)13/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQICHWNXBIBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(C)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13897612.png)
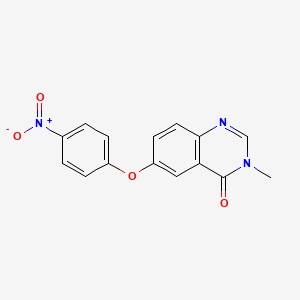

![Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13897631.png)
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)
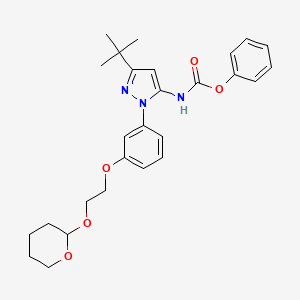
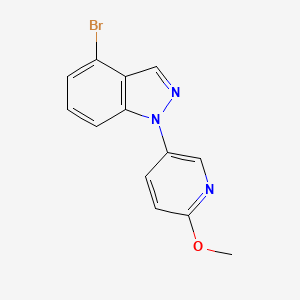
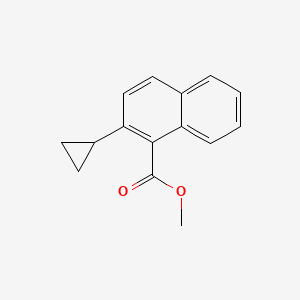
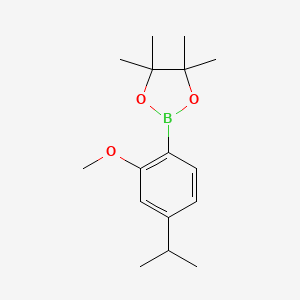


![2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid](/img/structure/B13897661.png)
![Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate](/img/structure/B13897667.png)
